(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate
Overview
Description
“(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate” is a chemical compound with the CAS number 186663-83-2 . The Fmoc in its name represents 9-fluorenylmethoxycarbonyl, a chemical group used to protect amines in organic synthesis .
Molecular Structure Analysis
The molecular formula of this compound is C18H18BrNO2 . It consists of a fluorenyl group (a type of aromatic hydrocarbon), a carbamate group (which includes an amine and a carbonyl), and a bromopropyl group (a three-carbon chain with a bromine atom) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 360.24500 . It has a density of 1.38g/cm3, a boiling point of 506.4ºC at 760 mmHg, and a melting point of 99-105ºC . Its exact mass is 359.05200, and it has a LogP value of 4.70100, indicating its relative lipophilicity .Scientific Research Applications
Solid-Phase Peptide Synthesis (SPPS)
This compound is pivotal in the field of SPPS , where it serves as an amino-protecting group. The Fmoc group protects the amino function during the stepwise addition of amino acid residues. It’s particularly valued for its easy removal under mild base conditions, which doesn’t affect the peptide chain .
Oligonucleotide Synthesis
In the synthesis of oligonucleotides, “3-(Fmoc-amino)propyl bromide” is used to introduce the Fmoc protecting group, which is crucial for the temporary protection of amino groups during the automated synthesis process. This ensures high-fidelity assembly of nucleotide sequences .
Capillary Electrophoresis
The compound finds application in capillary electrophoresis for the pre-column derivatization of amines. It enhances the detection sensitivity of amines when coupled with HPLC and fluorescent detection methods, providing a robust analytical tool for biochemists .
HPLC Analysis of Amino Acids
For high-performance liquid chromatography (HPLC), “3-(Fmoc-amino)propyl bromide” is used to derivatize amino acids. This modification improves the separation and detection of amino acids, which is essential for protein characterization and other biochemical analyses .
Mechanism of Action
Target of Action
The primary target of “(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate”, also known as “3-(Fmoc-amino)propyl bromide”, is the amine group of various aliphatic and aromatic amines, amino acids, amino alcohols, and amino phenols . The compound is used as a protecting group for these amines during peptide synthesis .
Mode of Action
The compound acts by protecting the amine group during peptide synthesis. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection is crucial in peptide synthesis to prevent unwanted side reactions.
Pharmacokinetics
It’s important to note that the compound has a molecular weight of 36025 , and it’s solid at room temperature . These properties may influence its absorption, distribution, metabolism, and ex
Future Directions
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(3-bromopropyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO2/c19-10-5-11-20-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBHEIFHCNVXPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584956 | |
Record name | (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate | |
CAS RN |
186663-83-2 | |
Record name | 9H-Fluoren-9-ylmethyl N-(3-bromopropyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=186663-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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